Catalytic Asymmetric Hydrogenation: trans-Selectivity Over cis Configuration
In the catalytic asymmetric hydrogenation of ethyl salicylate using a Rh/C and chiral ruthenium concerted catalyst system, the reaction preferentially produces ethyl trans-2-hydroxycyclohexanecarboxylate over the cis isomer [1]. This trans-selectivity is a key differentiator for applications requiring a specific relative stereochemistry between the hydroxyl and carboxyl-derived groups on the cyclohexane ring [1].
| Evidence Dimension | Diastereoselectivity in hydrogenation of aromatic precursor |
|---|---|
| Target Compound Data | ethyl trans-2-hydroxycyclohexanecarboxylate (derivative): 91% ee |
| Comparator Or Baseline | ethyl cis-2-hydroxycyclohexanecarboxylate (derivative) |
| Quantified Difference | trans/cis ratio = 91/9; trans isomer forms with high preference over cis |
| Conditions | Rh/C + chiral ruthenium catalyst system; hydrogenation of ethyl salicylate |
Why This Matters
For researchers and industrial users synthesizing chiral cyclohexane derivatives via asymmetric hydrogenation, this compound class exhibits predictable and high trans-selectivity, enabling efficient access to the trans-configured scaffold without extensive separation of the cis byproduct.
- [1] Kuwano, R. Catalytic Asymmetric Hydrogenation of Benzene Rings. KAKENHI Project Report 15K13698, Kyushu University, 2017. View Source
